
Fosdenopterin
Descripción general
Descripción
Este compuesto se comercializa con el nombre de marca Nulibry y fue aprobado por primera vez para uso médico en los Estados Unidos en febrero de 2021 . La deficiencia de cofactor de molibdeno tipo A se caracteriza por la incapacidad de producir monofosfato cíclico de piranopterina, lo que lleva a síntomas neurológicos graves y mortalidad en la infancia temprana .
Métodos De Preparación
Fosdenopterin se sintetiza a través de una serie de reacciones químicas que implican la formación de monofosfato cíclico de piranopterina. La ruta sintética generalmente involucra el uso de trifosfato de guanosina como material de partida, que sufre varias transformaciones enzimáticas y químicas para producir el producto final . La producción industrial de this compound involucra la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso incluye pasos como purificación, cristalización y control de calidad para cumplir con los estándares regulatorios .
Análisis De Reacciones Químicas
Fosdenopterin experimenta varias reacciones químicas, que incluyen:
Oxidación: this compound se puede oxidar para formar diferentes derivados, que pueden tener actividades biológicas distintas.
Reducción: Las reacciones de reducción pueden modificar la estructura de this compound, alterando potencialmente su eficacia.
Sustitución: Las reacciones de sustitución implican reemplazar grupos funcionales específicos dentro de la molécula, lo que puede conducir a la formación de nuevos compuestos con propiedades variadas.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios catalizadores para facilitar las reacciones de sustitución . Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados, pero generalmente incluyen versiones modificadas de this compound con actividades biológicas alteradas .
Aplicaciones Científicas De Investigación
Efficacy of Fosdenopterin
This compound has been shown to significantly improve survival rates and neurodevelopmental outcomes in patients with MoCD type A:
- Survival Improvement : Clinical studies indicate that treatment with this compound can increase the three-year survival rate from 55% to 84% .
- Reduction of Neurotoxic Compounds : Long-term therapy has been associated with a sustained reduction in urinary S-sulfocysteine levels, which correlates with decreased neurotoxicity .
- Enhanced Developmental Milestones : Early administration of this compound has been linked to improved motor and cognitive outcomes. For instance, 70% of treated patients were able to sit unassisted by 12 months of age compared to only 11% in untreated groups .
Clinical Studies and Data
Several key studies have documented the impact of this compound on patient outcomes:
Economic Evaluations
The cost-effectiveness of this compound has been assessed within the context of its health benefits:
- Quality-Adjusted Life Year (QALY) : Economic evaluations suggest that this compound offers a discounted QALY gain of approximately 9.96 compared to standard care .
- Healthcare Costs : While the treatment is associated with high costs due to its chronic nature, the potential for improved survival and quality of life offsets some economic burdens on healthcare systems .
Regulatory Approvals and Future Directions
This compound received FDA approval on February 26, 2021, as the first therapy specifically indicated for MoCD type A. The European Medicines Agency followed suit with a recommendation for marketing authorization under exceptional circumstances in July 2022 . The recent approval by the UK’s Medicines and Healthcare products Regulatory Agency for adult patients further underscores its significance in managing this rare disorder .
Mecanismo De Acción
Fosdenopterin funciona reemplazando el monofosfato cíclico de piranopterina faltante en pacientes con deficiencia de cofactor de molibdeno tipo A. Este compuesto es un precursor de la molibdopterina, que es esencial para la actividad de varias enzimas dependientes de molibdeno, como la sulfito oxidasa, la xantina deshidrogenasa y la aldehído oxidasa . Al restaurar los niveles de monofosfato cíclico de piranopterina, this compound ayuda a normalizar la función de estas enzimas, reduciendo la acumulación de sulfuros tóxicos y mejorando los resultados neurológicos .
Comparación Con Compuestos Similares
Fosdenopterin es único en su capacidad de reemplazar el monofosfato cíclico de piranopterina en pacientes con deficiencia de cofactor de molibdeno tipo A. Compuestos similares incluyen:
Monofosfato cíclico de piranopterina recombinante: Producido utilizando tecnología de ADN recombinante, este compuesto también tiene como objetivo reemplazar el cofactor faltante en los pacientes.
Análogos sintéticos de molibdopterina: Estos compuestos imitan la estructura y la función de la molibdopterina y se investigan por sus posibles aplicaciones terapéuticas.
This compound destaca por su aprobación específica para el tratamiento de la deficiencia de cofactor de molibdeno tipo A y su eficacia demostrada en ensayos clínicos .
Actividad Biológica
Fosdenopterin, also known as Nulibry, is a synthetic form of cyclic pyranopterin monophosphate (cPMP) that has been developed for the treatment of molybdenum cofactor deficiency type A (MoCD-A), a rare genetic disorder. This compound represents a significant advancement in the management of MoCD-A, which is characterized by the inability to produce cPMP, leading to toxic accumulation of sulfites and severe neurological damage. The biological activity of this compound primarily revolves around its role in restoring the synthesis of molybdenum cofactor, thereby activating essential enzymes such as sulfite oxidase (SOX).
This compound acts as a substrate for the molybdenum cofactor biosynthesis pathway. In patients with MoCD-A, mutations in the MOCS1 gene disrupt the conversion of guanosine triphosphate into cPMP, impairing the function of molybdenum-dependent enzymes. By providing an exogenous source of cPMP, this compound facilitates the restoration of SOX activity, which is crucial for detoxifying sulfites. The mechanism can be summarized as follows:
- Restoration of Enzyme Function : this compound enables the activation of SOX, which detoxifies neurotoxic sulfites.
- Reduction in Toxic Metabolites : Long-term administration has been shown to decrease urinary levels of S-sulfocysteine (SSC), a biomarker for sulfite accumulation.
Clinical Efficacy
This compound was approved by the FDA on February 26, 2021, and has since demonstrated significant clinical benefits:
- Survival Rates : In clinical studies involving 52 patients with MoCD-A, this compound treatment resulted in a survival rate of approximately 93% after one year compared to 75% for untreated patients .
- Long-term Outcomes : A three-year follow-up indicated an increase in survival probability from 55% to 84% for this compound-treated patients .
- Improvement in Growth and Development : Pediatric patients switching from recombinant cPMP to this compound showed stable or improved growth metrics and motor functions .
Table 1: Summary of Clinical Studies on this compound
Case Study Insights
A notable study involved pediatric patients switching from recombinant cPMP to this compound. The transition was seamless with no adverse effects observed. Patients exhibited stable disease markers and improved physical growth metrics, indicating that this compound effectively maintained therapeutic benefits while enhancing patient quality of life .
Pharmacokinetics
The pharmacokinetic profile of this compound reveals important aspects regarding its absorption and distribution:
- Absorption : Following intravenous administration at a dose of 0.68 mg/kg, peak concentrations (C_max) reached approximately 2800 ng/mL .
- Volume of Distribution : Estimated at around 300 mL/kg, indicating extensive distribution within body tissues .
- Metabolism : this compound undergoes non-enzymatic degradation to an inactive compound (Compound Z), which does not contribute to its therapeutic effects .
Safety Profile
While generally well-tolerated, animal studies have indicated potential phototoxicity associated with this compound use. Patients are advised to limit sun exposure and utilize protective measures when outdoors .
Propiedades
Key on ui mechanism of action |
Molybdenum cofactor deficiency (MoCD) is a rare autosomal-recessive disorder in which patients are deficient in three molybdenum-dependent enzymes: sulfite oxidase (SOX), xanthine dehydrogenase, and aldehyde dehydrogenase. The loss of SOX activity appears to be the main driver of MoCD morbidity and mortality, as the build-up of neurotoxic sulfites typically processed by SOX results in rapid and progressive neurological damage. In MoCD type A, the disorder results from a mutation in the _MOCS1_ gene leading to deficient production of MOCS1A/B, a protein that is responsible for the first step in the synthesis of molybdenum cofactor: the conversion of guanosine triphosphate into cyclic pyranopterin monophosphate (cPMP). Fosdenopterin is an exogenous form of cPMP, replacing endogenous production and allowing for the synthesis of molybdenum cofactor to proceed. |
---|---|
Número CAS |
150829-29-1 |
Fórmula molecular |
C10H14N5O8P |
Peso molecular |
363.22 g/mol |
Nombre IUPAC |
(1R,10R,12S,17R)-5-amino-11,11,14-trihydroxy-14-oxo-13,15,18-trioxa-2,4,6,9-tetraza-14λ5-phosphatetracyclo[8.8.0.03,8.012,17]octadeca-3(8),4-dien-7-one |
InChI |
InChI=1S/C10H14N5O8P/c11-9-14-6-3(7(16)15-9)12-4-8(13-6)22-2-1-21-24(19,20)23-5(2)10(4,17)18/h2,4-5,8,12,17-18H,1H2,(H,19,20)(H4,11,13,14,15,16)/t2-,4-,5+,8-/m1/s1 |
Clave InChI |
CZAKJJUNKNPTTO-AJFJRRQVSA-N |
SMILES |
C1C2C(C(C3C(O2)NC4=C(N3)C(=O)NC(=N4)N)(O)O)OP(=O)(O1)O |
SMILES isomérico |
C1[C@@H]2[C@@H](C([C@H]3[C@@H](O2)NC4=C(N3)C(=O)NC(=N4)N)(O)O)OP(=O)(O1)O |
SMILES canónico |
C1C2C(C(C3C(O2)NC4=C(N3)C(=O)NC(=N4)N)(O)O)OP(=O)(O1)O |
Apariencia |
Solid powder |
Descripción física |
Solid |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Fosdenopterin |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.